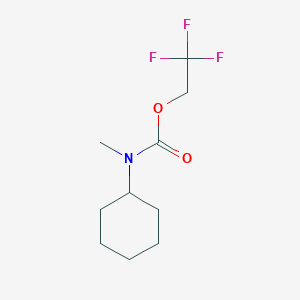

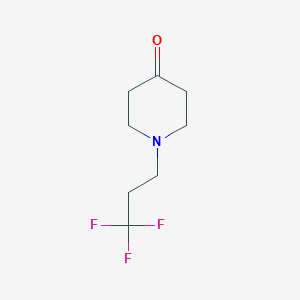

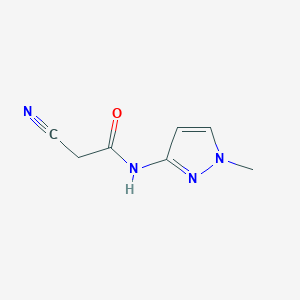

![molecular formula C6H5ClN4O B1530253 {7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}methanol CAS No. 1183462-18-1](/img/structure/B1530253.png)

{7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}methanol

Overview

Description

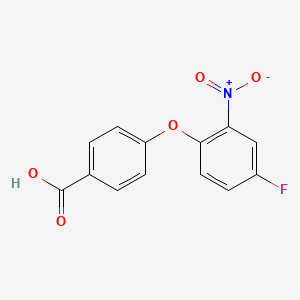

“{7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}methanol” is a chemical compound that belongs to the class of triazolopyrimidines . It is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

The synthesis of triazolopyrimidines involves several steps. One common method involves the Dimroth rearrangement, which is an isomerization of heterocycles involving the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring . The compound also contains a chlorine atom at the 7-position of the triazolopyrimidine ring .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be influenced by the presence of the triazolopyrimidine core and the chlorine atom. The triazolopyrimidine core can participate in various reactions such as nucleophilic substitution, while the chlorine atom can be replaced by other groups through nucleophilic substitution reactions .

Scientific Research Applications

Synthetic Methodology and Chemical Transformations

The selective removal of chlorine from the 7-position of the 1,2,4-triazolo[1,5-α]pyrimidine ring, allowing for a variety of substitution patterns, has been reported. This methodology facilitates the construction of key intermediates for sulfonanilide herbicides, indicating its significance in the development of agrochemicals (Monte, Kleschick, & Bordner, 1999). Similarly, the synthesis of 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines showcases the compound's potential in generating new chemical entities with variable and modest antimicrobial activities (Prasanna Kumara, Mohana, & Mallesha, 2013).

Antimicrobial Evaluation

The aforementioned 5-chloro-8-bromo derivatives have been tested for their antimicrobial activity against clinically isolated strains, demonstrating good activity against all tested microbial strains, which underscores their potential in the development of new antimicrobial agents. This research exemplifies the compound's application in addressing the pressing need for novel antimicrobials in the face of rising antibiotic resistance (Prasanna Kumara et al., 2013).

Material Science and Organic Synthesis

The synthesis and characterization of triazolopyrimidin-3-yl derivatives have contributed to the field of material science and organic synthesis by offering insights into the structural and electronic properties of these compounds. Theoretical calculations, including Hartree-Fock and Density Functional Theory methods, have been employed to study the molecular structure and electronic properties, which are crucial for understanding the reactivity and potential applications of these compounds in various domains (Gumus et al., 2018).

Advanced Organic Synthesis Techniques

Advanced synthesis techniques have been employed to create derivatives of the triazolopyrimidin-3-yl compounds, such as the synthesis of 8-bromo-7-chlorotriazolo[4,3-c]pyrimidines, which serve as versatile synthetic intermediates. These compounds are foundational in exploring new chemical reactions and creating novel molecules, highlighting the broad utility of this chemical framework in synthetic organic chemistry (Tang, Wang, Li, & Wang, 2014).

Future Directions

The future directions for research on “{7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}methanol” and similar compounds could involve further exploration of their potential antiviral and antimicrobial activities . Additionally, modifications to the triazolopyrimidine core could be investigated to enhance these activities .

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit cyclin-dependent kinases (cdks), which play a crucial role in cell cycle regulation .

Mode of Action

This inhibition could lead to alterations in cell cycle progression, potentially causing cell cycle arrest .

Biochemical Pathways

Inhibition of CDKs can disrupt the normal progression of the cell cycle, affecting downstream processes such as DNA replication and cell division .

Pharmacokinetics

In silico admet studies of similar compounds suggest suitable pharmacokinetic properties . These properties can impact the compound’s bioavailability, determining how much of the drug reaches its target sites in the body.

Result of Action

Similar compounds have been shown to induce apoptosis in cancer cells and inhibit their growth . This suggests that {7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}methanol might have similar effects.

Biochemical Analysis

Biochemical Properties

{7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation . The interaction between this compound and CDK2 involves binding to the active site of the enzyme, thereby preventing its activity. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to the active site of CDK2, inhibiting its kinase activity . This inhibition disrupts the phosphorylation of downstream targets, which are essential for cell cycle progression. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are consistent with the compound’s role as a CDK2 inhibitor.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes . The metabolism of this compound can lead to the formation of active metabolites that contribute to its biological activity. Additionally, this compound can affect metabolic flux and alter the levels of various metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can localize to different cellular compartments, including the cytoplasm and nucleus. The distribution of this compound is influenced by its physicochemical properties and interactions with cellular components.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, it has been observed to accumulate in the nucleus, where it can interact with nuclear proteins and influence gene expression. The localization of this compound is essential for its role as a CDK2 inhibitor and its effects on cell cycle regulation.

Properties

IUPAC Name |

(7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4O/c7-4-1-5-9-10-6(2-12)11(5)3-8-4/h1,3,12H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVBXAYMZAVUPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN2C1=NN=C2CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.